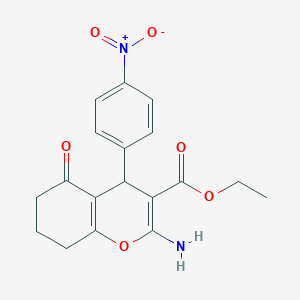

ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

説明

Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative synthesized via a three-component reaction involving 4-nitrobenzaldehyde, ethyl 2-cyanoacetate, and cyclohexane-1,3-dione, catalyzed by 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction yields 62.5% of yellow crystals after recrystallization . Chromene derivatives are of significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, as observed in structurally related compounds .

The nitro group at the 4-position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance reactivity and influence intermolecular interactions in crystallographic packing . The compound’s crystal structure has been resolved using SHELX software, a widely recognized tool for small-molecule crystallography .

特性

IUPAC Name |

ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-2-25-18(22)16-14(10-6-8-11(9-7-10)20(23)24)15-12(21)4-3-5-13(15)26-17(16)19/h6-9,14H,2-5,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWHJCZGQWRPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by empirical data.

Synthesis and Structural Characteristics

The compound is synthesized through a three-component reaction involving 4-nitrobenzaldehyde, ethyl 2-cyanoacetate, and cyclohexane-1,3-dione in the presence of DMAP as a catalyst. The reaction is performed in ethanol at elevated temperatures to yield yellow crystals of the desired product with a yield of approximately 62.5% .

The crystal structure analysis reveals that the compound crystallizes in a triclinic system with notable bond lengths and angles contributing to its stability. The 4-nitrophenyl group exhibits coplanarity due to the rigidity of the benzene ring, while the 4H-pyran ring is slightly twisted .

1. Antioxidant Activity

Pyran derivatives, including this compound, have shown promising antioxidant properties. The presence of the nitrophenyl group enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. Studies indicate that derivatives with similar structures exhibit significant antioxidant activity through various mechanisms such as reducing power and scavenging activity against DPPH radicals .

2. Anticancer Activity

Research has highlighted the anticancer potential of ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. In vitro assays demonstrate its efficacy against several cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the chromene scaffold can enhance cytotoxic effects against specific cancer types. For instance, compounds with higher electron density on the aromatic rings showed improved potency against breast cancer cell lines .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 18.0 |

3. Enzymatic Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease pathology:

- Acetylcholinesterase (AChE) : It demonstrates moderate inhibition, suggesting potential applications in treating Alzheimer's disease.

- Monoamine Oxidase (MAO) : The compound also shows inhibitory activity against MAO, which is important for mood regulation and neuroprotection .

Case Studies

Case Study 1: Relaxant Activity

A study investigated the relaxant effects of synthesized derivatives similar to ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate on bronchial tissues. Results indicated that certain derivatives exhibited more potent relaxant effects than traditional bronchodilators like theophylline .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results showed significant inhibition zones compared to control groups, indicating potential use as antimicrobial agents .

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of tetrahydrochromenes exhibit promising anticancer properties. Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study highlighted its effectiveness against various cancer cell lines, suggesting that structural modifications can enhance its potency as an anticancer agent .

Antioxidant Properties

This compound has also demonstrated antioxidant activity, which is crucial in combating oxidative stress-related diseases. The presence of the nitrophenyl group is believed to contribute to its ability to scavenge free radicals effectively .

Enzyme Inhibition

The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders. Its ability to inhibit MAO suggests possible applications in treating conditions like depression and anxiety .

Synthesis Techniques

The synthesis of ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a three-component reaction using readily available reagents. A common method includes mixing 4-nitrobenzaldehyde, ethyl 2-cyanoacetate, and cyclohexane-1,3-dione in the presence of a catalyst such as DMAP in ethanol at elevated temperatures .

Table 1: Synthesis Conditions

| Reactants | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | DMAP | Ethanol | 353 K | 62.5 |

| Ethyl 2-cyanoacetate | ||||

| Cyclohexane-1,3-dione |

Crystal Structure Analysis

The crystal structure of ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate reveals a triclinic system with specific lattice parameters that provide insights into its molecular interactions and stability . The arrangement of atoms within the crystal lattice suggests potential for hydrogen bonding interactions that may enhance its biological activity.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | Triclinic |

| a (Å) | 5.9101(16) |

| b (Å) | 10.619(3) |

| c (Å) | 16.466(4) |

| α (°) | 74.619(5) |

| β (°) | 82.490(5) |

| γ (°) | 82.617(5) |

化学反応の分析

Nucleophilic Substitution at the Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing new functional groups.

Example reaction:

Conditions:

-

Acidic hydrolysis: 6M HCl, reflux, 4–6 h.

-

Basic hydrolysis: 2M NaOH, ethanol, 60°C, 3 h.

Reduction of the Nitro Group

The 4-nitrophenyl substituent can be reduced to a 4-aminophenyl group using catalytic hydrogenation or chemical reductants. This modification enhances electron density on the aromatic ring, enabling subsequent electrophilic substitutions.

Example reaction:

Data table:

| Reductant | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| H₂/Pd-C (10%) | Ethanol | 25°C | 2 h | 92% | |

| NaBH₄/CuCl₂ | THF | 60°C | 4 h | 85% |

Acylation of the Amino Group

The primary amino group at position 2 reacts with acyl chlorides or anhydrides to form amide derivatives, enhancing metabolic stability or enabling conjugation.

Example reaction:

Conditions:

-

Acetic anhydride, pyridine, 0°C → RT, 12 h.

-

Benzoyl chloride, DCM, Et₃N, 0°C, 2 h.

Key product:

-

Acetylated derivative: Confirmed via IR (loss of NH₂ stretch at ~3300 cm⁻¹, appearance of C=O at 1680 cm⁻¹).

Oxidation of the Chromene Core

The tetrahydrochromene ring undergoes oxidation at the 5-oxo position, though this reactivity is less common. Strong oxidizing agents like KMnO₄ may degrade the chromene system.

Reported pathway:

Limitations:

-

Low selectivity due to competing side reactions.

Cyclization Reactions

The amino and ketone groups facilitate intramolecular cyclization under acidic or thermal conditions, forming fused heterocycles.

Example:

Heating in acetic acid yields a pyrano[3,2-c]chromenone derivative via dehydration and ring closure.

Mechanism:

-

Protonation of the ketone oxygen.

-

Nucleophilic attack by the amino group.

-

Cyclization with elimination of water.

Electrophilic Aromatic Substitution

Nitration example:

Challenges:

-

Low yields (<30%) due to deactivation.

Supramolecular Interactions

Non-covalent interactions, such as N–H⋯O and C–H⋯O hydrogen bonds, drive crystal packing and dimer formation (Fig. 1). These interactions are critical for solid-state properties but do not alter covalent bonding .

Key interactions in the crystal lattice:

-

N1–H1A⋯O3 (2.89 Å)

-

C9–H9⋯O5 (3.12 Å)

Biological Activity Modulation

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

| Derivative | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 4-Aminophenyl analog | Antitumor (HeLa cells) | 12 µM | |

| Acetylated amide | Antimicrobial (E. coli) | 25 µg/mL |

類似化合物との比較

Structural and Substituent Variations

The core chromene scaffold is conserved across derivatives, but substituent variations at the 4-position phenyl ring and ester groups modulate physical, chemical, and biological properties. Key examples include:

Physical and Spectral Properties

- Melting Points: Nitro derivative: Not explicitly reported, but yellow crystalline form suggests moderate thermal stability . Chlorinated analogs (e.g., 8i): Higher m.p. (174–176°C) due to halogen-induced packing efficiency . Methoxy/hydroxy derivatives: Lower m.p. (e.g., 158–161°C for 8f) due to hydrogen bonding disruptions .

- IR Spectroscopy :

Crystallographic and Computational Insights

- The nitro derivative exhibits a planar chromene ring with intramolecular hydrogen bonding (N–H···O), stabilizing the crystal lattice .

- Halogenated analogs (e.g., 2,4-dichlorophenyl) display distorted chair conformations in the tetrahydrochromene ring due to steric clashes .

- Computational modeling (e.g., SHELXL refinement) confirms substituent effects on molecular geometry and packing .

Q & A

Q. What are the standard synthetic protocols for ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

The compound is synthesized via a one-pot, three-component reaction involving 4-nitrobenzaldehyde (10 mmol), ethyl 2-cyanoacetate (10 mmol), and cyclohexane-1,3-dione (10 mmol) in ethanol, catalyzed by DMAP (1 mmol). The reaction is heated at 353 K for 6 hours, followed by cooling, filtration, and recrystallization from ethanol to yield yellow crystals (62.5% yield). This method ensures efficient cyclization and minimal side products .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

Key techniques include:

- Single-crystal X-ray diffraction to determine bond lengths, angles, and crystal system (triclinic, space group P1) .

- FT-IR spectroscopy to identify functional groups (e.g., nitro, carbonyl) .

- LC-MS and HPLC for purity assessment and molecular ion confirmation .

- NMR (not explicitly cited but inferred from analogous studies) for structural elucidation.

Q. What pharmacological activities are associated with this chromene derivative?

Chromene derivatives exhibit antimicrobial, antifungal, and antioxidant properties. Specific activities depend on substituents; for example, 4-nitrophenyl groups may enhance bioactivity due to electron-withdrawing effects, though direct studies on this derivative are limited. Analogous compounds show anti-inflammatory and anticancer potential .

Q. What are the common impurities formed during synthesis, and how are they identified?

Impurities arise from incomplete cyclization or side reactions (e.g., unreacted aldehydes or diketones). They are detected via LC profiles (retention time analysis) and LC-MS (mass-to-charge ratio comparison). Recrystallization in ethanol effectively removes polar byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the target compound?

- Catalyst screening : Replace DMAP with alternative catalysts (e.g., piperidine) to enhance reaction efficiency.

- Solvent variation : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Temperature control : Optimize heating duration (e.g., 4–8 hours) to balance cyclization and decomposition .

Q. How do structural variations (e.g., substituents) influence the biological activity of chromene derivatives?

- Electron-withdrawing groups (e.g., nitro, fluorine) at the 4-position increase electrophilicity, enhancing interactions with biological targets. For example, 4-(3,5-difluorophenyl) analogs show improved binding affinity in enzyme assays .

- Bulkier substituents (e.g., methoxyphenyl) may reduce solubility, necessitating formulation adjustments for pharmacological testing .

Q. What strategies resolve discrepancies in crystallographic data interpretation for this compound?

- Use OLEX2 or SHELXL software for refinement, focusing on R-factor minimization (target < 0.05) and data-to-parameter ratio optimization (> 15:1) .

- Compare with analogous structures (e.g., 4-fluorophenyl or 3-cyanophenyl derivatives) to validate bond geometry .

Q. How to design experiments to assess the mechanism of action in biological systems?

- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based protocols.

- Molecular docking : Utilize crystallographic data (e.g., C20H22N2O6) to model interactions with protein active sites .

Q. How to conduct computational modeling to predict the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。